molecular formula C20H20ClN7O B2360739 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide CAS No. 1007008-31-2

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide

Numéro de catalogue B2360739
Numéro CAS: 1007008-31-2
Poids moléculaire: 409.88
Clé InChI: BBJZBMDLLGQANU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide” is a compound that has been identified as a potent inhibitor of Akt kinases . It is also known as AZD5363 and has been studied for its potential in inhibiting tumor growth in a breast cancer xenograft model . The compound is part of the pyrrolopyrimidine class of compounds .

Applications De Recherche Scientifique

Akt Kinase Inhibition

The compound AZD5363, derived from the structure , is a potent inhibitor of Akt kinases. Akt (also known as protein kinase B) plays a crucial role in cell survival, proliferation, and metabolism. AZD5363 has been investigated for its therapeutic potential in cancer treatment. It effectively inhibits Akt phosphorylation, leading to downstream effects on cell growth and survival .

Breast Cancer Treatment

AZD5363 has shown promise in preclinical studies as a potential treatment for breast cancer. In xenograft models, oral administration of AZD5363 resulted in inhibition of tumor growth. This effect is attributed to its Akt kinase inhibitory activity, which disrupts cancer cell signaling pathways .

Pharmacokinetics and Drug Metabolism

AZD5363 exhibits favorable drug metabolism and pharmacokinetic properties. Its oral bioavailability allows for convenient administration, and it has demonstrated good preclinical DMPK characteristics. These properties are essential for the development of effective therapeutic agents .

Selective AGC Kinase Inhibition

AZD5363 exhibits higher selectivity against the closely related AGC kinase ROCK (Rho-associated protein kinase). This selectivity is advantageous in minimizing off-target effects and enhancing the compound’s safety profile .

Reduced hERG Affinity

Unlike some kinase inhibitors, AZD5363 shows reduced affinity for the hERG channel. This property is crucial because hERG channel inhibition can lead to cardiac arrhythmias. The compound’s selectivity profile contributes to its safety and tolerability .

Biomarker Modulation

AZD5363 effectively modulates phosphorylation of Akt and downstream biomarkers in vivo. This modulation reflects its impact on cellular signaling pathways and highlights its potential as a targeted therapy .

Orientations Futures

The compound has shown promise in preclinical studies, demonstrating good drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model . These results suggest potential for further development into a drug applied in therapeutics .

Propriétés

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN7O/c1-12-9-16(25-19(29)20(2,3)4)28(26-12)18-15-10-24-27(17(15)22-11-23-18)14-7-5-13(21)6-8-14/h5-11H,1-4H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJZBMDLLGQANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(C)(C)C)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.